2-(4-Bromophenyl)-1-phenyl-1H-benzoimidazole
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of substituted 2-(4-Bromophenyl)-1H-benzo[d]imidazole derivatives has been described, which involves the evaluation of their antidepressant effect . Another study reported the preparation of 2-(4-bromophenyl)-2-methylpropanoic acid through selective bromination of 2-methyl-2-phenylpropanoic acid .Scientific Research Applications
Pharmaceutical Research: Antimicrobial Agents
The compound has been explored for its potential as an antimicrobial agent. Derivatives of 2-(4-Bromophenyl)-1-phenyl-1H-benzoimidazole have shown promising results in combating microbial resistance, which is a significant challenge in the development of new antibiotics .
Cancer Therapy: Anticancer Drug Synthesis
In the realm of oncology, this compound serves as a precursor in the synthesis of molecules with anticancer properties. Research indicates that certain derivatives exhibit activity against cancer cell lines, providing a pathway for the development of novel chemotherapeutic agents .
Material Science: Organic Semiconductors
The benzoimidazole core, when incorporated into larger organic frameworks, can contribute to the development of organic semiconductors. These materials are crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Environmental Science: Pollutant Detection
This compound’s derivatives can be used in the synthesis of chemical sensors that detect environmental pollutants. The bromophenyl group, in particular, can enhance the sensitivity of such sensors to specific toxic substances .
Biological Studies: Enzyme Inhibition
In biological research, 2-(4-Bromophenyl)-1-phenyl-1H-benzoimidazole is utilized to study enzyme inhibition. It can help in understanding the mechanism of action of various enzymes and aid in the design of enzyme inhibitors .
Chemical Synthesis: Organic Reaction Catalysts
The compound is also valuable in synthetic chemistry as a catalyst or intermediate in organic reactions. Its structure allows for the introduction of various functional groups, facilitating complex synthesis processes .
properties
IUPAC Name |
2-(4-bromophenyl)-1-phenylbenzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2/c20-15-12-10-14(11-13-15)19-21-17-8-4-5-9-18(17)22(19)16-6-2-1-3-7-16/h1-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRLALXPCIOIDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC=C(C=C4)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00630568 | |
Record name | 2-(4-Bromophenyl)-1-phenyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00630568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-1-phenyl-1H-benzoimidazole | |
CAS RN |
2620-76-0 | |
Record name | 2-(4-Bromophenyl)-1-phenyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00630568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-Bromophenyl)-1-phenyl-1H-benzo[d]imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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